- N-formyl hydroxylamine compound used as peptide deformylase inhibitor, Korea, , ,

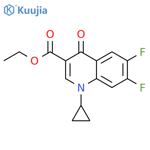

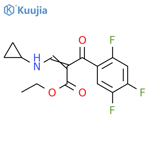

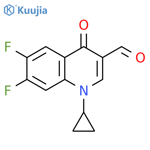

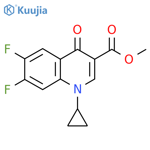

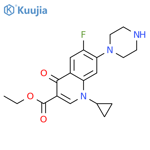

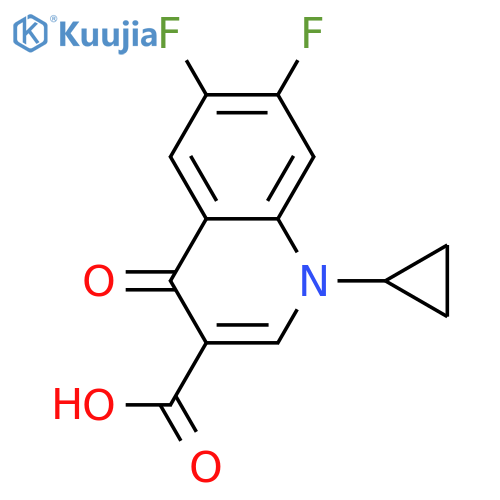

Cas no 93107-30-3 (1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid)

93107-30-3 structure

Nome del prodotto:1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Numero CAS:93107-30-3

MF:C13H9F2NO3

MW:265.212270498276

MDL:MFCD01646375

CID:803121

PubChem ID:253659993

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

- 1-Cyclopropyl-6-, 7-Difluoro-1,4-Dihydro-4-Oxoquinoline-3-carboxylic Acid

- 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- 3-Quinolinecarboxylicacid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-

- BESIVANCE I

- 6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid

- 1-CYCLOPROPYL-1,4-DIHYDRO-6,7-DIFLUORO-4-OXOQUINOLINE-3-CARBOXYLIC ACID

- 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

- KNEXGVPHPGXAGF-UHFFFAOYSA-N

- PubChem11679

- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (ACI)

- 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid

- 1-Cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid

- X 3

- cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- 1-Cyclorpropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline Carboxylic Acid

- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4- oxoquinoline-3-carboxylic acid

- 93107-30-3

- 1-cyclopropyl-6,7-difluoro 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- SB71512

- cyclopropyl 6,7 difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- SCHEMBL501238

- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- DS-0501

- DB-050523

- EC 413-760-7

- 1-cyclopropyl-6,7-difluoro-1,4- dihydro-4-oxoquinoline-3-carboxylic acid

- NS00004712

- 1-cyclopropyl 6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- CS-W002812

- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acid

- CHEMBL4204733

- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

- EN300-7373084

- 1-cyclopropyl-6,7 difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-; 1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid; 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

- SY020858

- BCP28696

- 1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid

- 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylicAcid

- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid

- 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

- MFCD01646375

- AC-23370

- DTXSID40869113

- AE-641/11064010

- 1-cyclopropyl 6,7-difluoro-1,4-dihydro-4oxo-3-quinolinecarboxylic acid

- 6,7-difluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

- 3-carboxy-1-cyclopropyl-6,7-difluoro-4-quinolone

- 1-cyclopropyl-6, 7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- 1-Cyclopropyl-6 pound not7-difluoro-4-oxo-1 pound not4-dihydroquinoline-3-carboxylic acid

- C2779

- 1-Cyclopropyl-6,7-diflouro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid

- 1 -cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- AKOS015840750

- J-504574

-

- MDL: MFCD01646375

- Inchi: 1S/C13H9F2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19)

- Chiave InChI: KNEXGVPHPGXAGF-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(=O)C2C(=CC(=C(C=2)F)F)N(C2CC2)C=1)O

Proprietà calcolate

- Massa esatta: 265.05500

- Massa monoisotopica: 265.055

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 19

- Conta legami ruotabili: 2

- Complessità: 461

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: niente

- XLogP3: 1.8

- Superficie polare topologica: 57.6

Proprietà sperimentali

- Colore/forma: White to Yellow Solid

- Densità: 1.63

- Punto di fusione: 289°C(lit.)

- Punto di ebollizione: 434.2°C at 760 mmHg

- Punto di infiammabilità: 216.4°C

- Indice di rifrazione: 1.655

- PSA: 59.30000

- LogP: 2.31280

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H361-H412

- Dichiarazione di avvertimento: P201-P202-P273-P280-P308+P313-P405-P501

- Codice categoria di pericolo: 62-52/53

- Istruzioni di sicurezza: S22; S36/37; S61

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R62; R52/53

- Condizioni di conservazione:Sealed in dry,Room Temperature

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Dati doganali

- CODICE SA:2933499090

- Dati doganali:

Codice doganale cinese:

2933499090Panoramica:

2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020858-1g |

1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |

93107-30-3 | >97% | 1g |

¥33.00 | 2024-07-09 | |

| abcr | AB284508-1 g |

1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 97%; . |

93107-30-3 | 97% | 1g |

€81.90 | 2023-04-26 | |

| eNovation Chemicals LLC | D375691-5g |

1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |

93107-30-3 | 97% | 5g |

$765 | 2024-05-24 | |

| abcr | AB284508-100g |

1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 97%; . |

93107-30-3 | 97% | 100g |

€771.80 | 2025-02-17 | |

| Fluorochem | 049559-10g |

6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid |

93107-30-3 | 95% | 10g |

£75.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C843347-1g |

1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

93107-30-3 | 95% | 1g |

173.70 | 2021-05-17 | |

| abcr | AB284508-5 g |

1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 97%; . |

93107-30-3 | 97% | 5g |

€125.10 | 2023-04-26 | |

| Chemenu | CM121466-25g |

1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |

93107-30-3 | 95% | 25g |

$163 | 2021-08-06 | |

| TRC | C989685-2g |

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid |

93107-30-3 | 2g |

$ 173.00 | 2023-04-17 | ||

| TRC | C989685-5g |

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid |

93107-30-3 | 5g |

$ 224.00 | 2023-04-17 |

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, reflux

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Process for preparing 2-chloro-4,5-difluorobenzoic acid, an intermediate for antibacterial quinolinecarboxylic acid derivatives, United States, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Acetic acid ; 11 h, 130 °C

Riferimento

- Anti-infective agents and drug efflux pump inhibitors containing heteroaromatic compounds and, Japan, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 2.5 h, reflux

Riferimento

- Preparation of fluoroquinolone compounds as antibiotic resistance breakers, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Preparation of macrolides and erythromycin derivatives anti-infective phosphonate analogs, United States, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane , Water ; 7 h, rt

Riferimento

- Preparation of quinolones and their intermediates, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Acetic acid Catalysts: Sulfuric acid Solvents: Water

1.2 Reagents: Sodium acetate Solvents: Water

1.2 Reagents: Sodium acetate Solvents: Water

Riferimento

- Hydrolytic process for the preparation of fluoroquinolonecarboxylic acids from their corresponding C1-4 alkyl esters using reduced amounts of sulfuric acid, United States, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 2 h, 80 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Riferimento

- Improved synthesis of ciprofloxacin, Youjifu Gongye, 2008, (2), 11-12

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Process for the preparation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinolinecarboxylic acids in a cascade microreactor, European Patent Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Proteinase , Trypsin , Monoacylglycerol lipase Solvents: 1,4-Dioxane , Water ; 20 h, 40 °C

Riferimento

- Method for preparing quinolone carboxylic acid intermediate through compound enzyme catalytic hydrolysis, China, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

Riferimento

- Pyridonecarboxylic acid antibacterial agents. Part 7. A new synthetic route to 7-halo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents, Journal of Heterocyclic Chemistry, 1987, 24(1), 181-5

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 2.5 h, reflux

Riferimento

- N1-benzofused modification of fluoroquinolones reduces activity against gram-negative bacteria, ChemRxiv, 2019, 1, 1-38

Metodo di produzione 13

Condizioni di reazione

Riferimento

- Preparation of 7-(substituted)piperazinyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids as antibacterial agents, United States, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Potassium fluoride Catalysts: Tetradecyltrimethylammonium chloride ; rt → 170 °C; 9 h, 170 °C

Riferimento

- Method for synthesizing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid using phase transfer catalyst, China, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water

Riferimento

- Synthesis of clinafloxacin, Zhongguo Yiyao Gongye Zazhi, 2000, 31(8), 338-340

Metodo di produzione 16

Condizioni di reazione

1.1 Catalysts: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, reflux

Riferimento

- Preparation of clinifloxacin key intermediate, China, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Solvents: Toluene ; 25 - 35 °C; 35 °C → 95 °C; 2 h, 95 °C; 95 °C → 35 °C

1.2 4 h, 25 °C

1.3 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 3 h, 35 - 45 °C; 45 °C → 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C → 100 °C; 10 h, 100 °C; 100 °C → 25 °C; 2 h, 25 °C

1.2 4 h, 25 °C

1.3 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 3 h, 35 - 45 °C; 45 °C → 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C → 100 °C; 10 h, 100 °C; 100 °C → 25 °C; 2 h, 25 °C

Riferimento

- Improved process for the preparation of besifloxacin hydrochloride and intermediates thereof, India, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Acetic acid , Water ; rt → reflux

Riferimento

- Study on synthesis of 1-cyclopropyl-6,7-difluroro-1,4-dihydro-4-oxo-3-quinolone carboxylic acid, Jingxi Yu Zhuanyong Huaxuepin, 2012, 20(6), 39-42

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Dimethyl sulfoxide ; rt → 120 °C

Riferimento

- Process for the preparation of fluoroquinolones via streamlined synthesis, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 8 h, reflux

Riferimento

- Baylis-hillman route to several quinolone antibiotic intermediates, Synthesis, 2006, (6), 963-968

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Raw materials

- Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,4,5-trifluoro-β-oxo-, ethyl ester

- ethyl1-cyclopropyl-6-fluoro-7-[(4-isopropyl-1,3-thiazol-2-yl)methoxy]-4-oxo-1,4-dihydro-3-quinolinecarboxylate

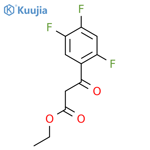

- ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate

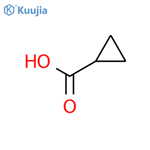

- Cyclopropanecarboxylic acid

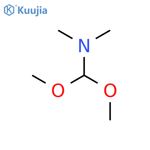

- (dimethoxymethyl)dimethylamine

- Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate

- Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,4,5-trifluoro-β-oxo-, ethyl ester, (Z)- (9CI)

- 3-Quinolinecarboxaldehyde, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-

- cyclopropanamine

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Preparation Products

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Letteratura correlata

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

93107-30-3 (1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) Prodotti correlati

- 103222-12-4(3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-)

- 42835-25-6(Flumequine)

- 94242-51-0(1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)

- 205877-21-0(2-(2,3-dihydro-1H-indol-2-yl)acetic acid)

- 1226487-94-0((2E)-N-(3-methyl-1,2-thiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide)

- 2228518-34-9(3-(2-{(tert-butoxy)carbonylamino}phenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2757952-46-6(2-Methyloxan-4-yl 4-methylbenzene-1-sulfonate)

- 2229192-85-0(5-2-(propan-2-yl)-1,3-thiazol-5-yl-1,2-oxazol-3-amine)

- 1704069-25-9(1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine)

- 2680734-76-1(4-(Difluoromethyl)-2-acetamido-1,3-oxazole-5-carboxylic acid)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:93107-30-3)1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:93107-30-3)1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Purezza:99%

Quantità:100g

Prezzo ($):428.0